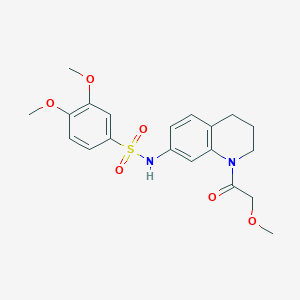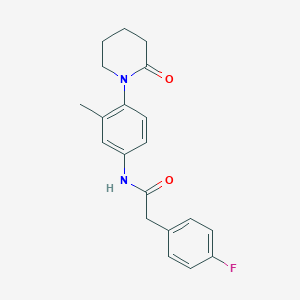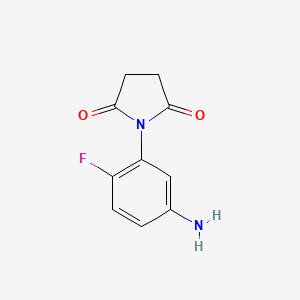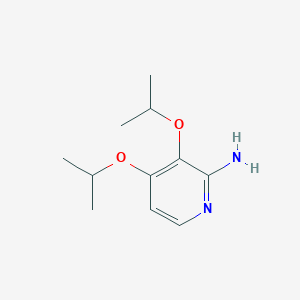![molecular formula C21H21ClN4O3S B2839142 7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 852542-82-6](/img/structure/B2839142.png)
7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, plays a crucial role in modulating the pharmacokinetic properties of drug substances. Incorporating this heterocycle into biologically active compounds is achievable through a Mannich reaction . Piperazine derivatives have been explored for a wide range of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is present in potential treatments for Parkinson’s and Alzheimer’s diseases, as well as in known antibiotic drugs like Ciprofloxacin and Ofloxacin . Notably, some piperazine derivatives are also used illicitly as psychoactive substances for recreational purposes .
Synthesis and Characterization
The title compound, 7-chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one , is obtained via a three-step protocol. Its structure has been confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) experiments . Let’s explore its potential applications:
Antibacterial Activity: Given the compound’s unique structure, researchers have investigated its antibacterial properties. Preliminary studies suggest that it exhibits promising antibacterial activity against specific bacterial strains. Further research is needed to elucidate its mechanism of action and optimize its efficacy .
Anticancer Potential: Quinazoline derivatives have been explored as potential anticancer agents. The presence of the piperazine moiety in this compound may contribute to its cytotoxic effects. Researchers are investigating its impact on cancer cell lines and tumor models .
Neuroprotective Effects: Considering the piperazine ring’s relevance in treatments for neurodegenerative diseases, this compound may hold neuroprotective properties. Studies are underway to evaluate its potential in mitigating oxidative stress and neuronal damage .
Anti-inflammatory Properties: Inflammation plays a crucial role in various diseases. Researchers are examining whether this compound can modulate inflammatory pathways, making it a potential candidate for anti-inflammatory drug development .
Antiviral Activity: Given the global importance of antiviral agents, investigations are ongoing to assess the compound’s ability to inhibit viral replication. Its unique structure may provide a novel approach to combating viral infections .
Drug Delivery Systems: The piperazine moiety’s favorable pharmacokinetic properties make this compound an interesting candidate for drug delivery systems. Researchers are exploring its use as a carrier for targeted drug delivery .
Conclusion
The compound 7-chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one holds promise across diverse scientific fields. Its multifaceted applications warrant further investigation, and its unique structure may inspire the development of novel therapeutic agents.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity against influenza a . This could suggest that the compound might interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties, which could impact its bioavailability.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that the compound might have a wide range of molecular and cellular effects.
Action Environment
It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity . This suggests that environmental factors, such as pH, temperature, and presence of other molecules, might influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
7-chloro-2-[[4-(2-phenylethenylsulfonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c22-17-6-7-18-19(14-17)23-20(24-21(18)27)15-25-9-11-26(12-10-25)30(28,29)13-8-16-4-2-1-3-5-16/h1-8,13-14H,9-12,15H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVGFORMUIBORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2839059.png)
![1-(4-{4-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2839061.png)




![(3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine](/img/structure/B2839071.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2839073.png)




![N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2839082.png)